
2-(4-Bromophenoxy)-1-cyclopropylethanone
Descripción general
Descripción
The compound “2-(4-Bromophenoxy)ethanol” is an organic building block . It has a linear formula of BrC6H4OCH2CH2OH and a molecular weight of 217.06 . Another related compound, “2-(4-Bromophenoxy)tetrahydro-2H-pyran”, is a halogenated heterocycle used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenoxy)tetrahydro-2H-pyran” has a molecular formula of C11H13BrO2, an average mass of 257.124 Da, and a monoisotopic mass of 256.009888 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromophenoxy)ethanol” include a solid form, a boiling point of 184 °C/20 mmHg, and a melting point of 53-55 °C .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Bromophenol derivatives, including those incorporating cyclopropane moieties, have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, showing excellent inhibitory activities in the low nanomolar range. These compounds exhibit potential for therapeutic applications due to their significant enzyme inhibition capabilities (Boztaş et al., 2015).
- A novel bromophenol derivative containing an indolin-2-one moiety, BOS-102, was synthesized and showed potent anticancer activities on human lung cancer cell lines. This study indicated that BOS-102 could block cell proliferation and induce apoptosis via the ROS-mediated PI3K/Akt and the MAPK signaling pathway, highlighting its potential as an anticancer drug (Guo et al., 2018).
Chemical Properties and Reactions
- Research on the reactivity of oxybenzone in chlorinated seawater swimming pools demonstrated the transformation of oxybenzone due to the presence of bromine, leading to the formation of brominated disinfection byproducts. This study underscores the importance of understanding the chemical reactions and transformations of bromophenol compounds in environmental settings (Manasfi et al., 2015).
- The synthesis and characterization of novel N-heterocycle substituted phenylethanone derivatives were explored, providing insights into the chemical versatility and potential applications of bromophenol derivatives in the development of new chemical entities (Mao Ze-we, 2015).
Environmental Implications
- The study of the degradation products of Benzophenone-3 in chlorinated seawater pools highlighted the environmental impact of bromophenol compounds, particularly in relation to their transformation into more toxic brominated byproducts, emphasizing the need for environmental risk assessments of such compounds (Tarek Manasfi et al., 2015).
Safety and Hazards
Mecanismo De Acción
- DHFR plays a crucial role in folate metabolism. It catalyzes essential reactions for de novo glycine and purine synthesis, as well as DNA precursor synthesis .
Target of Action
Mode of Action
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-1-cyclopropylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-3-5-10(6-4-9)14-7-11(13)8-1-2-8/h3-6,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPXWOMXPJEHBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


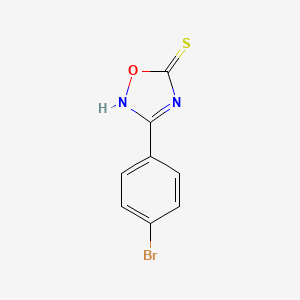
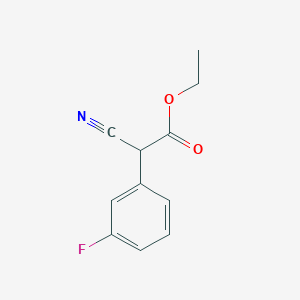
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1529336.png)
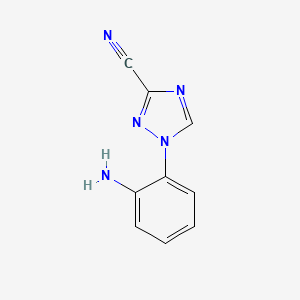
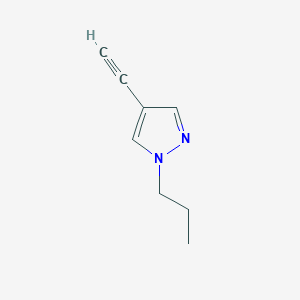
![3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1529342.png)
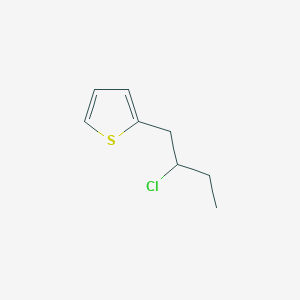
![2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine](/img/structure/B1529346.png)
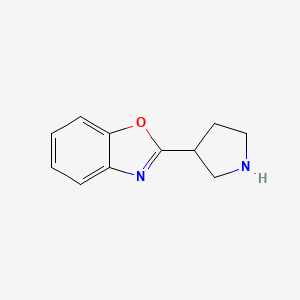
![Methyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B1529349.png)
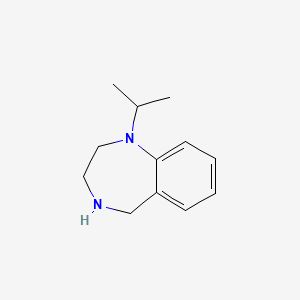
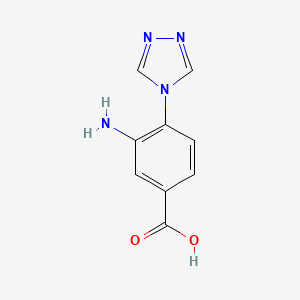
![Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B1529354.png)